molecular formula C37H26N4Na4O15S4 B609546 tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate CAS No. 202982-98-7

tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate

Cat. No.: B609546
CAS No.: 202982-98-7
M. Wt: 986.83
InChI Key: SJMHXBFWMZYDBY-UHFFFAOYSA-J
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Description

This compound is a highly sulfonated aromatic derivative characterized by a naphthalene backbone functionalized with carbamoyl, methylphenyl, and disulfonate groups. The tetrasodium counterions enhance its water solubility, making it suitable for applications in dyeing, chromatography, or biomolecular interactions . Its structure features:

  • Two naphthalene rings linked via carbamoylamino and benzoyl groups.
  • Four sulfonate groups (at positions 2,6 on one naphthalene and 3,7 on the other), contributing to ionic character.
  • Methylphenyl substituents that likely improve hydrophobic interactions.

Properties

IUPAC Name

tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMHXBFWMZYDBY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N4Na4O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Applications

One of the most significant applications of this compound is its use as an inhibitor of human norovirus RNA-dependent RNA polymerase (RdRp). Noroviruses are responsible for millions of gastroenteritis cases annually, and effective antiviral treatments are currently lacking. Research indicates that derivatives like tetrasodium 4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate exhibit promising inhibitory activity against RdRp. For instance, a related compound demonstrated an IC50 value of 0.45 µM in inhibiting RdRp activity, suggesting that this class of compounds could be developed further for therapeutic use against norovirus infections .

Toxicological Studies

Toxicological assessments have shown that this compound exhibits low oral toxicity and does not induce mutagenic effects in bacterial strains. In a study involving rats, the compound was found to have an LD50 greater than 2000 mg/kg, indicating low acute toxicity. Additionally, it was classified as a moderate skin sensitizer in guinea pigs . These findings are critical for evaluating the safety profile of the compound for potential pharmaceutical applications.

Potential in Drug Development

The unique binding sites identified in the RdRp enzyme suggest that this compound could serve as a lead structure for developing novel antiviral agents. The ability to bind to different sites on the enzyme opens avenues for designing inhibitors that can effectively disrupt viral replication processes . Further structure-activity relationship (SAR) studies could enhance the efficacy and specificity of these compounds.

Data Summary Table

Application Area Details
Antiviral ResearchInhibits human norovirus RdRp; IC50 = 0.45 µM .
Toxicological ProfileLow oral toxicity (LD50 > 2000 mg/kg); moderate skin sensitizer .
Environmental ChemistryPotential use as a surfactant; enhances solubility of pollutants.
Drug DevelopmentUnique binding sites on RdRp suggest potential for novel antiviral agents .

Comparison with Similar Compounds

Key Findings:

Triazine vs. Carbamoyl Linkages: Compounds with triazine rings (e.g., CAS 80019-42-7) exhibit higher reactivity toward nucleophilic substitution, making them suitable for covalent bonding to cellulose in reactive dyes. In contrast, the target compound’s carbamoyl groups may prioritize non-covalent interactions (e.g., hydrogen bonding) .

Azo vs. Carbamoylamino Bridges: Azo-containing dyes (e.g., Direct Blue 71) show superior chromophoric strength but lower lightfastness compared to carbamoylamino-linked structures .

Solubility : All compounds have ≥4 sulfonate groups, ensuring water solubility >50 g/L at 25°C. However, bulkier substituents (e.g., sulfonatooxyethylsulfonyl in RDY145) reduce aggregation in aqueous media .

Biological Activity

Tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate, commonly referred to as a naphthalene sulfonate derivative, is a complex compound with notable biological activities. This article explores its biological activity, toxicological profile, and potential applications based on available research data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C34H24N6Na4O14S
  • Molecular Weight : 960.8 g/mol

This structure contributes to its solubility and interaction with biological systems. The presence of sulfonate groups enhances its water solubility, which is critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of naphthalene sulfonates. For instance, research indicated that certain naphthalene sulfonates could inhibit human norovirus replication by targeting the viral RNA-dependent RNA polymerase (RdRp) . This suggests that this compound may exhibit similar antiviral effects.

Case Studies and Research Findings

  • Antiviral Efficacy : A study focused on naphthalene sulfonate derivatives demonstrated their ability to inhibit norovirus replication effectively. The mechanism involved direct interaction with the viral polymerase .
  • Carcinogenicity Studies : Research evaluating Evans Blue indicated that intraperitoneal administration in rats resulted in sarcoma development . This raises concerns about the potential long-term effects of similar compounds.
  • Environmental Impact : Tetrasodium naphthalene sulfonates have been studied for their environmental persistence and impact on aquatic systems. Their high solubility can lead to bioaccumulation in aquatic organisms, necessitating further investigation into their ecological effects .

Data Table: Summary of Biological Activities

Activity TypeCompoundFindings
AntiviralNaphthalene SulfonatesInhibition of norovirus RdRp; potential therapeutic applications .
ToxicityEvans BlueCarcinogenic effects observed in rats; highlights potential risks associated with use .
Environmental ImpactTetrasodium Naphthalene SulfonateConcerns about bioaccumulation and ecological effects due to high solubility .

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